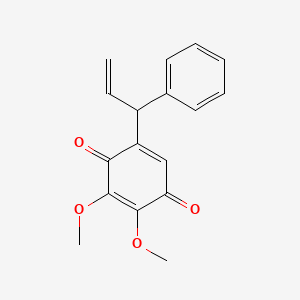
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-(1-phenyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxydalbergione is a chemical compound belonging to the class of ubiquinones. It is characterized by its unique structure, which includes two methoxy groups attached to a dalbergione backbone. This compound is known for its potent biological activities, particularly its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxydalbergione can be synthesized through various synthetic routes. One common method involves the isolation of the compound from natural sources such as Dalbergia melanoxylon. The isolation process typically includes solvent extraction and chromatographic techniques .
Industrial Production Methods: Industrial production of 3,4-Dimethoxydalbergione involves large-scale extraction from plant sources, followed by purification using advanced chromatographic methods. The reaction conditions often include the use of solvents like dichloromethane, ethyl acetate, and n-butanol .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxydalbergione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
3,4-Dimethoxydalbergione has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of ubiquinones.
Biology: It is investigated for its anti-inflammatory properties and potential therapeutic applications.
Medicine: It is explored for its potential use in treating inflammatory diseases.
Industry: It is used in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 3,4-Dimethoxydalbergione involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes. The pathways involved include the inhibition of inflammatory mediators and the activation of antioxidant defenses .
Comparison with Similar Compounds
- 4-Methoxydalbergione
- 4’-Hydroxy-4-methoxydalbergione
- 3’-Hydroxy-4,4’-dimethoxydalbergione
Comparison: 3,4-Dimethoxydalbergione is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it possesses higher anti-inflammatory potency and different reactivity profiles .
Properties
CAS No. |
41043-20-3 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2,3-dimethoxy-5-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H16O4/c1-4-12(11-8-6-5-7-9-11)13-10-14(18)16(20-2)17(21-3)15(13)19/h4-10,12H,1H2,2-3H3 |
InChI Key |
LJEJBLOFFDLRIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


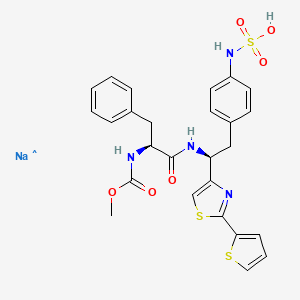



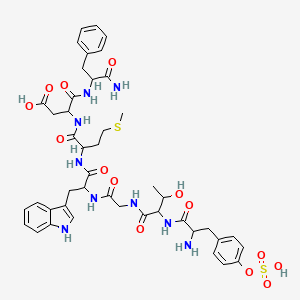
![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)
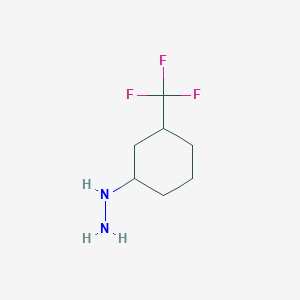
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)

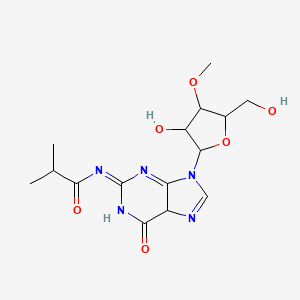
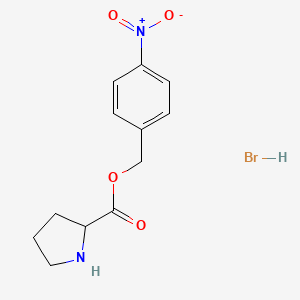
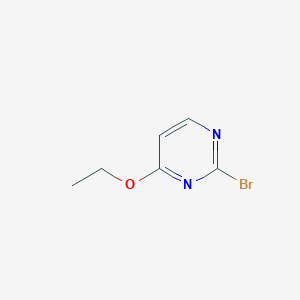
![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)
![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
